molecular formula C10H8ClF3O2 B1531043 3-[2-Chloro-5-(trifluoromethyl)phenyl]propionic acid CAS No. 900027-13-6

3-[2-Chloro-5-(trifluoromethyl)phenyl]propionic acid

Cat. No. B1531043
CAS RN: 900027-13-6
M. Wt: 252.62 g/mol
InChI Key: KJFYWPVYWQKWHO-UHFFFAOYSA-N
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Description

“3-[2-Chloro-5-(trifluoromethyl)phenyl]propionic acid” is a chemical compound with the CAS Number: 916420-76-3 . It has a molecular weight of 252.62 .


Synthesis Analysis

While specific synthesis methods for “3-[2-Chloro-5-(trifluoromethyl)phenyl]propionic acid” were not found, similar compounds have been synthesized using various methods. For instance, pinacol boronic esters, which are valuable building blocks in organic synthesis, have been used in catalytic protodeboronation . Another method involves the Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .


Molecular Structure Analysis

The molecular formula of “3-[2-Chloro-5-(trifluoromethyl)phenyl]propionic acid” is C10H8ClF3O2 . The InChI code is 1S/C10H8ClF3O2/c11-9-6(4-5-8(15)16)2-1-3-7(9)10(12,13)14/h1-3H,4-5H2,(H,15,16) .


Physical And Chemical Properties Analysis

“3-[2-Chloro-5-(trifluoromethyl)phenyl]propionic acid” is a solid at ambient temperature .

Scientific Research Applications

Pharmacological Potential of Phenolic Compounds

Phenolic acids, like Chlorogenic Acid (CGA) and Caffeic Acid (CA), have shown a wide range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. These compounds have been explored for their therapeutic roles in treating disorders such as cardiovascular diseases, diabetes, and obesity. The understanding of their mechanisms can provide a foundation for researching the applications of similar compounds, including the one , in scientific research and potentially in therapeutics.

  • Antioxidant and Anti-inflammatory Properties : CGA and CA have been extensively studied for their antioxidant and anti-inflammatory properties. These phenolic acids modulate lipid metabolism and glucose regulation, offering potential treatment avenues for metabolic-related disorders (Naveed et al., 2018; Habtemariam, 2017).

Role in Disease Treatment and Prevention

  • Neuroprotective and Cardioprotective Effects : The neuroprotective and cardioprotective effects of these compounds highlight their potential in preventing and treating neurological disorders and cardiovascular diseases. This suggests that compounds with similar structures could have potential applications in these areas of research (Lu et al., 2020).

Environmental and Safety Applications

  • Environmental Persistence and Toxicity : Studies on fluorinated compounds, such as perfluoroalkyl substances (PFASs), have raised concerns about their persistence, bioaccumulation, and potential toxicity. Research into safer fluorinated alternatives, including the assessment of their environmental fate, multimedia distribution, and health risks, is crucial for developing compounds that mitigate these concerns (Wang et al., 2019).

properties

IUPAC Name

3-[2-chloro-5-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h2-3,5H,1,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFYWPVYWQKWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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